molecular formula C2HLiN2O2S2 B15247961 Lithium1,3,4-thiadiazole-2-sulfinate

Lithium1,3,4-thiadiazole-2-sulfinate

Cat. No.: B15247961
M. Wt: 156.1 g/mol
InChI Key: JUWPONJWPSQHJW-UHFFFAOYSA-M
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Description

Lithium1,3,4-thiadiazole-2-sulfinate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium1,3,4-thiadiazole-2-sulfinate typically involves the reaction of lithium sulfinate with 1,3,4-thiadiazole derivatives. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium1,3,4-thiadiazole-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazole compounds. These products often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

Lithium1,3,4-thiadiazole-2-sulfinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium1,3,4-thiadiazole-2-sulfinate include other thiadiazole derivatives such as:

  • 1,3,4-Thiadiazole-2-amine
  • 1,3,4-Thiadiazole-5-thiol
  • 1,3,4-Thiadiazole-2-sulfonamide

Uniqueness

This compound is unique due to its specific lithium sulfinate moiety, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to other thiadiazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C2HLiN2O2S2

Molecular Weight

156.1 g/mol

IUPAC Name

lithium;1,3,4-thiadiazole-2-sulfinate

InChI

InChI=1S/C2H2N2O2S2.Li/c5-8(6)2-4-3-1-7-2;/h1H,(H,5,6);/q;+1/p-1

InChI Key

JUWPONJWPSQHJW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=NN=C(S1)S(=O)[O-]

Origin of Product

United States

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